molecular formula C12H19NO2 B2836681 Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate CAS No. 2044714-05-6

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B2836681
CAS No.: 2044714-05-6
M. Wt: 209.289
InChI Key: BHDIVGWKDBETON-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2,3)15-9(14)12(8-13)6-11(4,5)7-12/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDIVGWKDBETON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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